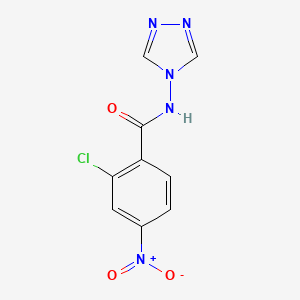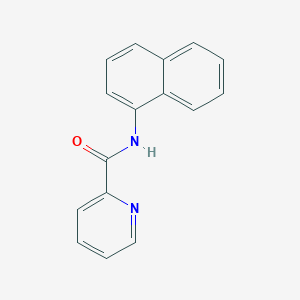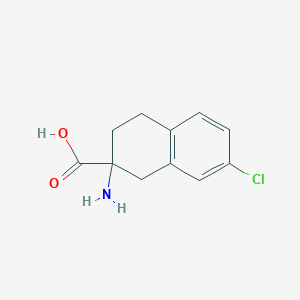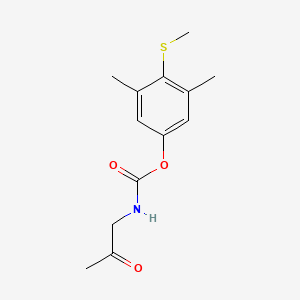
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is widely used as a pesticide in agriculture and horticulture due to its effectiveness in controlling pests.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
科学研究应用
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibition properties.
Industry: Widely used as a pesticide in agriculture and horticulture to control pests.
作用机制
The primary mechanism of action of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate pesticide used in agriculture.
Propoxur: A carbamate pesticide with a broader spectrum of activity.
Uniqueness
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is unique due to its specific structure, which provides a balance between efficacy and safety. Its methylthio group enhances its lipophilicity, allowing better penetration into pests, while its carbamate group ensures effective enzyme inhibition .
属性
CAS 编号 |
2410-09-5 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
(3,5-dimethyl-4-methylsulfanylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C13H17NO3S/c1-8-5-11(6-9(2)12(8)18-4)17-13(16)14-7-10(3)15/h5-6H,7H2,1-4H3,(H,14,16) |
InChI 键 |
CCJQRCGJRGCHNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


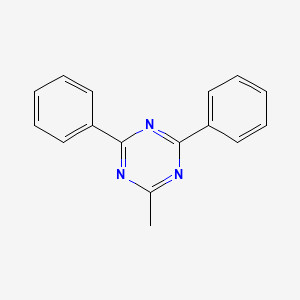
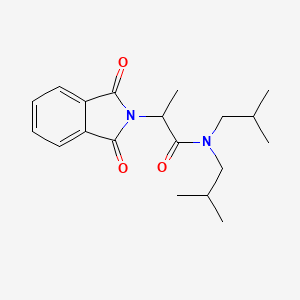
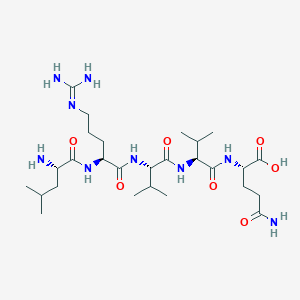
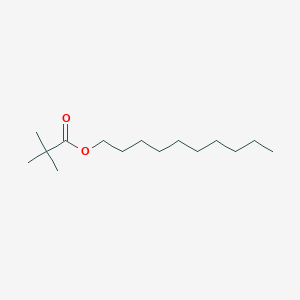
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
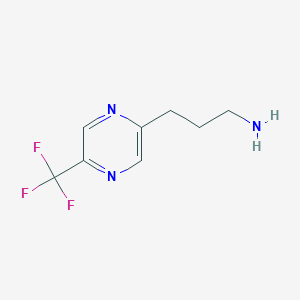
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
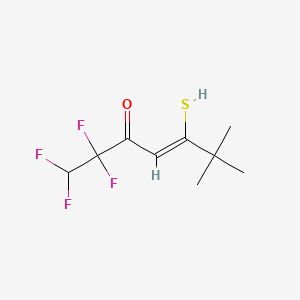
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
